molecular formula C7H12O2 B055320 Methyl trans-2-methyl-2-pentenoate CAS No. 1567-14-2

Methyl trans-2-methyl-2-pentenoate

Cat. No. B055320
CAS RN: 1567-14-2
M. Wt: 128.17 g/mol
InChI Key: SRORRGMOEUTSDV-AATRIKPKSA-N
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Description

Synthesis Analysis

Methyl trans-2-methyl-2-pentenoate can be synthesized through different chemical routes. One such route involves a two-step synthesis involving the addition of nitrous acid to acrolein followed by Wittig olefination, resulting in a 92:8 mixture of the E:Z double bond isomers with a 45–50% overall yield (Bunce & Parker, 1992).

Molecular Structure Analysis

The molecular structure of methyl trans-2-methyl-2-pentenoate involves a carbon-carbon double bond with trans configuration. This structural aspect is crucial for its chemical behavior and reactivity. The compound's molecular geometry influences its physical and chemical properties and its interactions with other molecules.

Chemical Reactions and Properties

Methyl trans-2-methyl-2-pentenoate participates in various chemical reactions due to its double bond and ester functional group. It can undergo addition reactions, esterification, and serve as a precursor in the synthesis of other compounds. For example, it can react with N-BOC-allylamine to afford substituted 3-azabicyclo-octanes (Flynn et al., 1992). Additionally, its reactivity toward aromatic nucleophiles has been studied for the synthesis of derivatives (Ono et al., 1994).

Scientific Research Applications

  • Flavoring Applications :

    • Methyl-thio-2-methyl-2-pentenoate, a related compound, is used in augmenting or enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes (Pittet, Muralidhara, & Vock, 1984).
  • Polyester Synthesis :

    • The compound trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from Methyl trans-2-methyl-2-pentenoate, is used in co-polymerization studies to create functional groups in the polyester backbone. This illustrates its potential for functionalizing new co-polymers (Elliot et al., 2017).
  • Chemical Rearrangement Studies :

    • Investigations into the isomerization and thermal rearrangement of α,β- to β,γ-unsaturated esters like Methyl trans-2-methyl-2-pentenoate provide insights into the 1,5-hydrogen transfer mechanism, crucial for understanding chemical equilibriums and reactions (Mcgreer & Chiu, 1968).
  • Catalysis and Reaction Studies :

    • Studies on various catalytic processes, like atom-transfer radical cyclizations and hydroesterification, involving Methyl trans-2-methyl-2-pentenoate or related compounds, contribute to the understanding of reaction mechanisms and synthesis of new compounds (Flynn, Zabrowski, & Nosal, 1992); (Matsuda, 1973).
  • Asymmetric Hydrogenation :

    • Research on the asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid provides insights into the selective synthesis of compounds and the understanding of stereochemistry in chemical reactions (Solladié-Cavallo, Hoernel, Schmitt, & Garin, 2003).

Safety And Hazards

“Methyl trans-2-methyl-2-pentenoate” is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .

properties

IUPAC Name

methyl (E)-2-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRORRGMOEUTSDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030817
Record name Methyl trans-2-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-2-methyl-2-pentenoate

CAS RN

1567-14-2
Record name Methyl trans-2-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-2-methyl-2-pentenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-methylpent-2-enoic acid (5.0 g, 44 mmol) and sulfuric acid (0.5 mL) in methanol (250 mL) was heated at reflux for 16 hours. The solution was allowed to cool down to 20° C. and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 mL) and washed with saturated aqueous sodium hydrogen carbonate (2×50 mL), distilled water (50 mL), then with brine (50 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give the title compound (5.1 g, 91%) as a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Morris - 1961 - open.library.ubc.ca
… The pyrolysis of 3,5-dimethyl-3-carbomethoxy-l-pyrazoline has been found to yield a mixture of 5 isomers consisting of 15$ methyl trans-2-methyl-2-pentenoate. 10% methyl cis-2-methyl…
Number of citations: 3 open.library.ubc.ca
WS Wu - 1966 - open.library.ubc.ca
… The small peak (retention time 21.2 minutes) which was 15.6 % was shown by nmr to be methyl trans-2-methyl-2-pentenoate (XXVI). This is the ester that was used to prepare the …
Number of citations: 3 open.library.ubc.ca
DE McGreer, WS Wu - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… pyrazolines (I11 and IV) An excess of diazomethane in ether was added as necessary to an ether solution of 8.36 g of methyl trans-2-methyl-2-pentenoate and left for 4 days at room …
Number of citations: 47 cdnsciencepub.com
NWK Chiu - 1967 - open.library.ubc.ca
… For example, the methyl trans-2-methyl-2-pentenoate (47) yielded • mixture a-of "the ji,"^ isomer (103) and the cis ;j\J) isomer (46) in the ratio (run 58, Table VIII) of 2.16, 2.30 and 2.27 at …
Number of citations: 3 open.library.ubc.ca
DE McGreer, P Morris… - Canadian Journal of …, 1963 - cdnsciencepub.com
4,5-Dimethyl-3-carbomethoxy-Δ 2 -pyrazoline and 3,5-dimethyl-3-carbomethoxy-Δ 1 -pyrazoline have been synthesized and pyrolized neat and in the vapor phase. The product …
Number of citations: 33 cdnsciencepub.com
TW Schultz, TI Netzeva, DW Roberts… - Chemical research in …, 2005 - ACS Publications
Toxicity data for 82 aliphatic chemicals with an α,β-unsaturated substructure were compiled. Toxicity was assessed in the 2-day Tetrahymena pyriformis population growth impairment …
Number of citations: 106 pubs.acs.org
D Mulliner, G Schüürmann - Molecular informatics, 2013 - Wiley Online Library
For a Michael‐acceptor set of 45 α,β‐unsaturated esters, the 2 nd ‐order rate constant of reaction with glutathione, log k GSH , was modeled through the quantum chemical reaction …
Number of citations: 12 onlinelibrary.wiley.com
DD Plaza, V Strobel, PKKS Heer… - Journal of Chemical …, 2017 - Wiley Online Library
… ,5-cyclooctadiene, 1,2-dihydronaphthalene, ethyl trans-3-hexenoate, dodec-1-ene, duroquinone, trans-stilbene, cis-stilbene, ethyl trans-cinnamate, methyl trans-2-methyl-2-pentenoate …
Number of citations: 17 onlinelibrary.wiley.com
D Plaza - 2014 - wrap.warwick.ac.uk
… 1,5-cyclooctadiene, 1,2-dihydronaphthalene, ethyl trans3-hexenoate, dodec-1-ene, duroquinone, trans-stilbene, cis-stilbene, ethyl transcinnamate, methyl trans-2-methyl-2-pentenoate …
Number of citations: 4 wrap.warwick.ac.uk

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